
胸腺嘧啶-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine-d3 is a deuterated form of thymidine, a pyrimidine deoxynucleoside. Thymidine is a crucial component of deoxyribonucleic acid (DNA), pairing with deoxyadenosine in double-stranded DNA. The deuterium atoms in Thymidine-d3 replace the hydrogen atoms at specific positions, making it a valuable tool in various scientific research applications, particularly in the study of DNA synthesis and metabolism.
科学研究应用
Thymidine-d3 is widely used in scientific research due to its unique properties. Some key applications include:
Chemistry: Thymidine-d3 is used as a tracer in studies involving DNA synthesis and repair mechanisms. Its deuterium atoms provide a distinct signature that can be detected using mass spectrometry.
Biology: In cell biology, Thymidine-d3 is employed to synchronize cells in the S phase of the cell cycle, facilitating studies on DNA replication and cell division.
Medicine: Thymidine-d3 is used in pharmacokinetic studies to track the metabolism and distribution of thymidine analogs in the body. It also plays a role in cancer research, where it helps in understanding the effects of thymidine analogs on tumor cells.
Industry: Thymidine-d3 is used in the production of labeled nucleotides for various diagnostic and therapeutic applications.
作用机制
Target of Action
Thymidine-d3, also known as deoxythymidine, is a pyrimidine deoxynucleoside . It primarily targets several enzymes including Thymidylate kinase, Uridine phosphorylase, Thymidine kinase, Thymidine kinase 2, mitochondrial, Nucleoside-specific channel-forming protein tsx, and Glucose-1-phosphate thymidylyltransferase . These enzymes play crucial roles in DNA synthesis and cell proliferation .
Mode of Action
Thymidine-d3 is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . In cell biology, it is used to synchronize the cells in S phase . Thymidine-d3 is incorporated into dividing cells, and the level of this incorporation is proportional to the amount of cell proliferation .
Biochemical Pathways
Thymidine-d3 is involved in the de novo purine and pyrimidine biosynthesis pathways . It is also involved in the salvage pathway where deoxythymidine monophosphate (dTMP) is produced by thymidine phosphorylation catalyzed by thymidine kinases (TK1 and TK2), and in the de novo pathway by deoxyuridylate (dUMP) methylation catalyzed by thymidylate synthase (TS) .
Pharmacokinetics
It is known that thymidine-d3 is non-toxic and as part of one of the four nucleosides in dna, it is a naturally occurring compound that exists in all living organisms and dna viruses .
Result of Action
The result of Thymidine-d3 action is the synchronization of cells in the S phase of the cell cycle . This synchronization is crucial for maintaining the proper timing and sequence of events in the cell cycle, ensuring accurate DNA replication and cell division .
Action Environment
The action of Thymidine-d3 can be influenced by various environmental factors. For instance, the availability of Thymidine-d3 can affect mutation rates. Both an excess and a deficiency of Thymidine-d3 during growth can increase mutation . Furthermore, the action of Thymidine-d3 can be influenced by the presence of other nucleotides and the overall metabolic state of the cell .
生化分析
Biochemical Properties
Thymidine-d3 is involved in the synthesis of thymidine nucleotides, which are essential building blocks of DNA . In the salvage pathway, thymidine-d3 is produced by thymidine phosphorylation catalysed by thymidine kinases (TK1 and TK2), and in the de novo pathway by deoxyuridylate (dUMP) methylation catalysed by thymidylate synthase (TS) .
Cellular Effects
Thymidine-d3 has a profound impact on various types of cells and cellular processes. It influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. The incorporation of Thymidine-d3 into new strands of chromosomal DNA during mitotic cell division is a common assay .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine-d3 typically involves the incorporation of deuterium atoms into the thymidine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). This process can be facilitated by using a palladium catalyst under mild conditions to ensure selective deuteration at the desired positions.
Industrial Production Methods: Industrial production of Thymidine-d3 follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient and consistent deuteration. The final product is purified using chromatographic techniques to ensure the removal of any impurities and unreacted starting materials.
化学反应分析
Types of Reactions: Thymidine-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Thymidine-d3 can be oxidized to form thymine, a pyrimidine base.
Reduction: Reduction reactions can convert thymine back to thymidine-d3.
Substitution: Thymidine-d3 can participate in nucleophilic substitution reactions, where the deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) and halogenated compounds are employed in substitution reactions.
Major Products:
Oxidation: Thymine
Reduction: Thymidine-d3
Substitution: Various substituted thymidine derivatives
相似化合物的比较
Thymidine-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. Similar compounds include:
Thymidine: The non-deuterated form of Thymidine-d3, commonly used in DNA synthesis studies.
5-Bromo-2’-deoxyuridine (BrdU): A thymidine analog used to label newly synthesized DNA.
5-Ethynyl-2’-deoxyuridine (EdU): Another thymidine analog that allows for the detection of DNA synthesis using click chemistry.
Uniqueness: The primary uniqueness of Thymidine-d3 lies in its deuterium labeling, which provides a stable isotopic signature for precise tracking and analysis in various experimental setups.
属性
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYYKKMVGJFEH-BXKFBODDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B1140050.png)
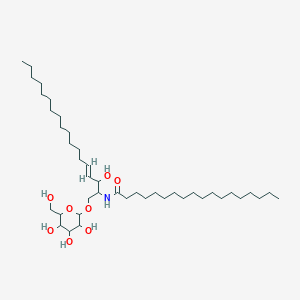
![sodium;4-[(Z)-N'-(4-iodoanilino)-N-(4-nitrophenyl)iminocarbamimidoyl]-3-sulfobenzenesulfonate](/img/structure/B1140052.png)

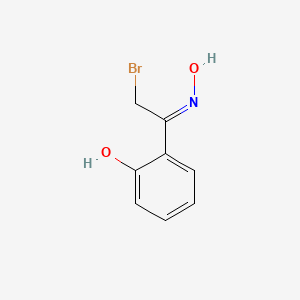
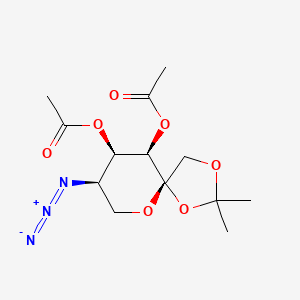
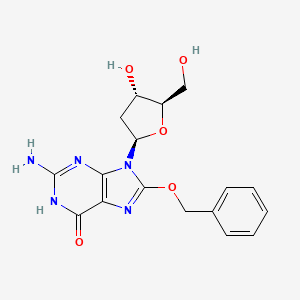
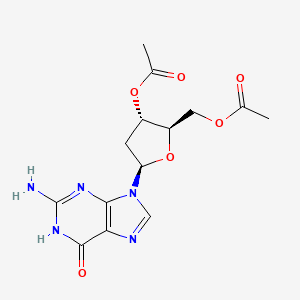
![N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine](/img/structure/B1140061.png)
![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)
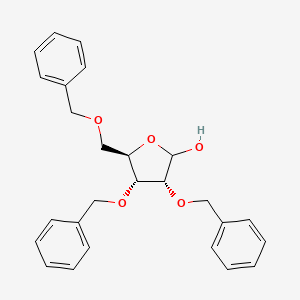
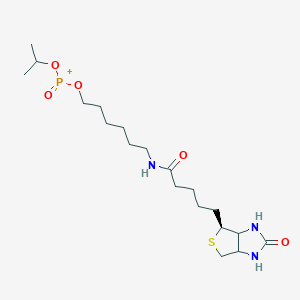
![hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium](/img/structure/B1140069.png)
![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)
